molecular formula C16H14BaO4 B12727628 Barium m-methylbenzoate CAS No. 68092-47-7

Barium m-methylbenzoate

Cat. No.: B12727628
CAS No.: 68092-47-7
M. Wt: 407.6 g/mol
InChI Key: HTZMRMLUWYGQFB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium m-toluate, also known as barium 3-methylbenzoate, is an organic compound with the chemical formula C₁₆H₁₄BaO₄. It is the barium salt of 3-methylbenzoic acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium m-toluate can be synthesized through the reaction of barium hydroxide with 3-methylbenzoic acid. The reaction typically involves dissolving 3-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of barium m-toluate.

Industrial Production Methods: In industrial settings, the production of barium m-toluate may involve large-scale reactions using similar principles. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Barium m-toluate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding barium salts of oxidized products.

    Reduction: Reduction reactions can convert it back to 3-methylbenzoic acid.

    Substitution: It can participate in substitution reactions where the barium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium chloride can facilitate ion exchange reactions.

Major Products:

    Oxidation: Barium salts of oxidized derivatives.

    Reduction: 3-methylbenzoic acid.

    Substitution: Various barium salts depending on the substituting cation.

Scientific Research Applications

Barium m-toluate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.

    Biology: Its role in biological studies is limited but can be explored for its interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of barium m-toluate involves its interaction with other chemical species. The barium ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways depend on the specific reactions and applications in which it is involved.

Comparison with Similar Compounds

    Barium benzoate: Similar structure but without the methyl group.

    Barium p-toluate: Similar structure but with the methyl group in the para position.

    Barium acetate: Different structure but similar barium salt properties.

Uniqueness: Barium m-toluate is unique due to the presence of the methyl group in the meta position, which influences its chemical reactivity and physical properties compared to other barium salts.

Properties

CAS No.

68092-47-7

Molecular Formula

C16H14BaO4

Molecular Weight

407.6 g/mol

IUPAC Name

barium(2+);3-methylbenzoate

InChI

InChI=1S/2C8H8O2.Ba/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

HTZMRMLUWYGQFB-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2]

Related CAS

99-04-7 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.